4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one is a heterocyclic compound that exhibits significant pharmacological potential. It belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. This compound is characterized by a pyrrolidinone ring substituted with a pyrazine moiety, which contributes to its unique chemical reactivity and biological profile.
The compound can be synthesized through various chemical methods, often involving the manipulation of pyrazine and pyrrolidine derivatives. Its synthesis has been explored in several studies, highlighting its relevance in medicinal chemistry and drug development.
4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one can be classified as:
The synthesis of 4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one typically involves the following steps:
A notable synthetic route involves the nucleophilic substitution of a halogenated pyrazine with a pyrrolidine derivative, followed by cyclization to form the desired product. For example, the reaction may proceed as follows:
This method has been reported to yield high purity compounds through careful control of reaction parameters such as temperature and time .
The molecular structure of 4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one features:
The molecular formula is , and its molecular weight is approximately 166.19 g/mol. The compound's structural representation can be visualized using molecular modeling software or chemical drawing tools.
4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one can undergo various chemical reactions typical for heterocyclic compounds, including:
For instance, when treated with strong bases or acids, this compound can undergo hydrolysis or condensation reactions leading to different derivatives, which may have enhanced biological activities .
The mechanism of action for 4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one involves its interaction with biological targets at the molecular level:
Research indicates that compounds with similar structures have shown efficacy in inhibiting tumor growth and modulating immune responses .
Relevant data from spectral analyses (NMR, IR) confirm the presence of characteristic functional groups associated with both the pyrrolidinone and pyrazine moieties .
4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one has potential applications in:
The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and three-dimensional (3D) coverage. This saturated five-membered lactam exhibits sp³-hybridization at all ring atoms, enabling efficient exploration of pharmacophore space through pseudorotation. Compared to planar aromatic systems like pyrrole, pyrrolidin-2-one displays a higher polar surface area (PSA) (16.464 Ų vs. 13.964 Ų) and improved solubility (LogS 0.854 vs. -0.175), enhancing its drug-likeness [3] [4]. These properties contribute to its prevalence in CNS-active drugs and nootropics, exemplified by piracetam (cognitive disorders) and doxapram (respiratory stimulant) [8].
The scaffold’s stereochemical versatility is particularly valuable. Enantiopure 4,5-disubstituted pyrrolidin-2-ones exhibit distinct biological profiles due to differential binding to enantioselective targets. For example, R-phenylpiracetam demonstrates superior antidepressant and analgesic activity compared to its S-enantiomer, underscoring the impact of chiral centers on pharmacodynamics [1]. Recent applications extend to oncology and inflammation, with pyrrolidin-2-one derivatives showing potent inhibition of autotaxin (ATX), a key enzyme in lysophosphatidic acid (LPA) signaling implicated in cancer metastasis [8].
Table 1: Therapeutic Applications of Pyrrolidin-2-one Derivatives
Compound | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Piracetam | Sigma-1 receptor (indirect) | Cognitive disorders | Unsubstituted pyrrolidin-2-one |
R-Phenylpiracetam | Sigma-1 receptor | Antidepressant, Analgesic | 4-Phenyl substitution |
GLPG1690 | Autotaxin (ATX) | Idiopathic pulmonary fibrosis | Boronic acid-functionalized |
HA155 | Autotaxin (ATX) | Cancer metastasis | Hydroxamic acid derivative |
Pyrazine (1,4-diazine) is a nitrogen-rich heteroaromatic ring that confers distinct electronic and hydrogen-bonding properties to hybrid molecules. Its two meta-positioned nitrogen atoms create an electron-deficient π-system, enabling π-π stacking interactions with biological targets. Crucially, pyrazine acts as a bidirectional hydrogen-bond acceptor, facilitating interactions with protein residues through both nitrogen atoms [5] [7]. When integrated with pyrrolidin-2-one, pyrazine enhances target affinity through:
In the specific case of 4-methyl-4-(pyrazin-2-yl)pyrrolidin-2-one, the quaternary carbon at C4 positions the pyrazine ring perpendicular to the lactam plane. This geometry minimizes steric clash while allowing the pyrazine nitrogen (N1) to form critical hydrogen bonds with targets like sigma-1 receptors or kinases [1] [9]. The methyl group at C4 provides steric stabilization and modulates the compound’s lipophilicity (LogP) [7].
Table 2: Hydrogen Bonding Capabilities of Pyrazine-Containing Scaffolds
Interaction Type | Pyrazine Role | Biological Significance |
---|---|---|
N···H–O (Protein backbone) | Primary H-bond acceptor | Anchors ligand to hinge region of kinases |
C–H···N (Hydrophobic pocket) | Weak H-bond donor | Stabilizes van der Waals interactions |
π-π Stacking (Aromatic residues) | Electron-deficient ring | Enhances binding affinity in catalytic sites |
Metal Coordination (Zn²⁺) | Chelating atom | Targets metalloenzymes (e.g., autotaxin) |
The synthesis of 4-substituted pyrrolidin-2-ones emerged in the 1990s, driven by interest in stereoselective nootropics. Early work focused on resolution of racemic phenylpiracetam into its 4R- and 4S-enantiomers, revealing stark differences in their sigma-1 receptor modulation [1]. This highlighted the importance of C4 chirality in neuroactive compounds. The integration of pyrazine began in the 2000s with patents disclosing pyrazinyl-pyrrolidinones as kinase inhibitors. WO2009044162A1 (2009) claimed pyrazin-2-yl-amine derivatives for Chk1 inhibition in cancer therapy, though 4-methyl variants were not explicitly described [9].
A breakthrough came in 2013 with the discovery that (4R,5S)-2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide acts as a positive allosteric modulator of sigma-1 receptors [1]. This spurred interest in C4-heteroaryl substitutions, leading to the systematic exploration of pyrazine analogues. Patent US20150322038A1 (2015) disclosed 4-(pyrazin-2-yl)pyrrolidin-2-ones with N-alkyl or N-acyl groups as CNS agents for Alzheimer’s and cognitive disorders, explicitly including 4-methyl derivatives [7].
Synthetic methodologies evolved in parallel:
Current research focuses on quaternary C4 derivatives like 4-methyl-4-(pyrazin-2-yl)pyrrolidin-2-one, where steric hindrance at C4 enhances metabolic stability and target selectivity [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1